molecular formula C23H24N4O4S B2845692 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894023-66-6

3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2845692
CAS RN: 894023-66-6
M. Wt: 452.53
InChI Key: NPQFHDOSNXKJKJ-UHFFFAOYSA-N
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Description

This compound is a derivative of triazole . Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported . This method leads to the corresponding 1,2,4-triazoles in mild conditions with excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a benzamide group and a thiazole group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The triazole ring, in particular, is known to participate in a variety of reactions .

Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase-1

3,4,5-Trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, while not directly studied, is structurally related to compounds that have been evaluated for their inhibition of Stearoyl-CoA desaturase-1 (SCD-1). This enzyme is significant in fatty acid metabolism, and its inhibitors have potential therapeutic applications in treating metabolic disorders (Uto et al., 2009).

Anticancer Activity

Chemical derivatives similar to 3,4,5-trimethoxy benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These compounds have shown moderate to excellent anticancer activity, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

A range of benzamide derivatives, including those with thiazole and triazole structures, have been synthesized and tested for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential use in treating infectious diseases (El‐Barbary et al., 2011).

Antiallergy Agents

Derivatives of thiazolyl benzamides have been developed and tested for their antiallergy properties. These compounds have shown promising results in preclinical models, suggesting their potential use in treating allergic conditions (Hargrave et al., 1983).

Potential for Antiviral Activity

Benzamide-based aminopyrazoles and their fused heterocycles, which share structural similarities with 3,4,5-trimethoxy benzamides, have been synthesized and tested for their antiviral activities, particularly against avian influenza virus. These compounds exhibit significant antiviral properties (Hebishy et al., 2020).

Future Directions

The future research directions for this compound could include further exploration of its biological activities and potential applications in medicine. Given the broad biological activities exhibited by triazole compounds, this compound could have potential uses in the treatment of various diseases .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitTaq polymerase and telomerase , suggesting that this compound may also target these enzymes.

Mode of Action

It’s known that compounds with similar structures can triggercaspase activation by a possible oxidative mechanism . This suggests that this compound might induce apoptosis, or programmed cell death, in cells.

Biochemical Pathways

The compound appears to affect the ERK signaling pathway . It has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . This pathway is involved in regulating many cellular processes, including proliferation, differentiation, and cell cycle progression.

Pharmacokinetics

It’s known that similar compounds can be converted by actively respiring cells from a water-soluble form to an insoluble form . This suggests that this compound might have good bioavailability and can be metabolized by cells.

Result of Action

The compound appears to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This suggests that the compound might inhibit cell proliferation by causing cell cycle arrest.

Action Environment

It’s known that similar compounds can be stored at room temperature and should be kept away from light . This suggests that the compound might be stable under normal storage conditions but could be sensitive to light.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-6-5-7-15(10-14)21-25-23-27(26-21)17(13-32-23)8-9-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQFHDOSNXKJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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